molecular formula C7H8ClNOS B13193287 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13193287
M. Wt: 189.66 g/mol
InChI Key: XYHDVUGQIUXRPX-UHFFFAOYSA-N
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Description

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one (CAS 1781750-03-5) is a high-value chemical compound offered for research and development purposes. This specialty chemical serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features a chlorinated thiophene ring, a functional group of significant interest in the development of novel pharmaceutical candidates and materials science. With the molecular formula C 7 H 8 ClNOS and a molecular weight of 189.66 g/mol , it provides researchers with a key intermediate for constructing more complex molecular architectures. Handling and Safety: As with all fine chemicals, safe laboratory practices are essential. This product is intended for use by qualified researchers only. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Important Notice: This product is sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption .

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

1-(3-chlorothiophen-2-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H8ClNOS/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3

InChI Key

XYHDVUGQIUXRPX-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=C(C=CS1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the following key steps:

    Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position of the thiophene ring.

    Formation of Ethanone Moiety: The chlorinated thiophene is then reacted with an appropriate ketone precursor, such as acetyl chloride, under Friedel-Crafts acylation conditions to form the ethanone moiety.

    Introduction of Methylamino Group:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used industrial methods include continuous flow reactors and batch reactors, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.

Scientific Research Applications

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Aryl Groups

1-(2-(Methylamino)phenyl)ethan-1-one
  • Structure : Replaces the 3-chlorothiophen-2-yl group with a phenyl ring.
  • Absence of chlorine may lower electrophilicity and alter metabolic stability .
1-(3-Amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a)
  • Structure : Incorporates a 5-chlorothiophen-2-yl group within a fused furopyridine scaffold.
  • The chlorine position on thiophene (5- vs. 3-) may influence steric and electronic effects .
Phenylephrine Related Compound C (1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride)
  • Structure : Features a 3-hydroxyphenyl group instead of chlorothiophene.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing membrane permeability compared to the hydrophobic thiophene .

Functional Analogues with Bioactive Moieties

VNI Derivatives (e.g., (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol)
  • Structure: Contains a dichlorophenyl group and imidazole instead of thiophene and methylamino.
  • Key Differences :
    • Imidazole provides a stronger base, enhancing interactions with cytochrome P450 enzymes (e.g., CYP51 in antifungal activity).
    • Dichlorophenyl groups are associated with improved antifungal potency but may increase toxicity .
Prothioconazole Intermediate (1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one)
  • Structure: Substitutes thiophene with a chlorocyclopropyl group and methylamino with triazole.
  • Key Differences :
    • Triazole rings are critical for fungicidal activity via sterol biosynthesis inhibition.
    • Chlorocyclopropyl groups enhance environmental stability but may reduce solubility .

Physicochemical Properties and Spectral Data

While direct data for 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is unavailable, comparisons can be drawn from related compounds:

Property This compound (Inferred) 2-Morpholino-1-(3-trifluoromethylphenyl)ethan-1-one (3an) 1-(2,4-Dichlorophenyl)-2-triazolyl-ethanone
Molecular Weight ~200–220 g/mol 317.11 g/mol 284.1 g/mol
13C NMR Shifts (Carbonyl) ~195–200 ppm 195.6 ppm 194.2 ppm
LogP (Lipophilicity) Moderate (due to Cl and thiophene) 2.8 (calculated) 3.1
  • Thiophene vs. Phenyl Effects : Thiophene’s electron-rich nature may downfield-shift carbonyl carbon signals compared to phenyl analogs .

Antifungal Potential

  • Triazole and Imidazole Derivatives: Compounds like VNI derivatives and prothioconazole intermediates exhibit potent antifungal activity by targeting CYP51.
  • Thiophene-Containing Analogs : highlights fused thiophene derivatives with antibacterial properties, suggesting that the chlorothiophene moiety could enhance antimicrobial activity .

Biological Activity

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one, with the CAS number 1498950-66-5, is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiophenes, which are known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C₇H₈ClNOS
  • Molecular Weight : 189.66 g/mol
  • Structure : The compound features a chlorinated thiophene ring and a methylamino group attached to an ethanone backbone.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate various biochemical pathways, influencing physiological responses. However, detailed studies are required to elucidate the exact mechanism of action.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown promise against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate that these compounds can inhibit cell proliferation in cancer cell lines, warranting further investigation into their anticancer properties.

Case Studies

A notable study examined the effects of structurally related thiophene derivatives on cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK pathway. This suggests that this compound may also possess similar properties.

StudyFindings
Cytotoxicity Assay on WI38 FibroblastsIC50 values indicated significant cytotoxicity at concentrations below 10 µg/ml.
Antimicrobial TestingEffective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/ml.

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for various therapeutic applications, including:

  • Antibiotic Development : Due to its antimicrobial properties.
  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.

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